molecular formula C11H21NO B13191667 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol

Cat. No.: B13191667
M. Wt: 183.29 g/mol
InChI Key: RHLJBFTWUOCMCZ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:

    Cyclopentanone: as the starting material.

    Formaldehyde: and as reagents.

    Reduction agents: such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the aminomethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation products: Cyclopentanone derivatives.

    Reduction products: Modified aminomethyl cyclopentane derivatives.

    Substitution products: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction, and other cellular processes.

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxyl group.

    Cyclopentylamine: Contains an aminomethyl group but lacks the hydroxyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]cyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c12-9-10(5-1-2-6-10)11(13)7-3-4-8-11/h13H,1-9,12H2

InChI Key

RHLJBFTWUOCMCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2(CCCC2)O

Origin of Product

United States

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